Eggmanone -

Eggmanone

Catalog Number: EVT-267219
CAS Number:
Molecular Formula: C20H20N2O2S3
Molecular Weight: 416.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Type 4 cyclic nucleotide phosphodiesterase (PDE4) selectively inactivates the second messenger cAMP by hydrolyzing the phosphodiester bond, producing AMP. PDE4 has been reported to play a key regulatory role in Hedgehog signaling downstream of smoothened and, thus, represents a potential therapeutic target for Hedgehog-dependent cancers. Eggmanone is a selective inhibitor of PDE4 (IC50 = 72 nM) that antagonizes the Hedgehog signaling pathway. It demonstrates 40- to 50-fold lower potency at PDE3, PDE10, and PDE11 (IC50s = 3, 3.05, and 4.08 µM, respectively). Inhibition of PDE4 activity via eggmanone was shown to activate localized protein kinase A signaling, which, in turn, regulates Gli processing and translocation.
Novel Hedgehog Inhibitor, Exerting Its Hh-Inhibitory Effects Downstream of Smo
Eggmanone is used in the synthetic preparation of thieno/benzopyrimidinone inhibitors of Hedgehog signaling for potential cancer therapy. Phosphodiesterase (PDE) 4 inhibitor. Exhibits >40-fold selectivity over PDE3, PDE10, and PDE11
Eggmanone is a Hedgehog inhibitor. It acts by exerting Its Hh-inhibitory effects downstream of smo.
Classification

Eggmanone is classified under the category of small organic molecules with specific pharmacological activity. Its primary mechanism involves inhibition of phosphodiesterase enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in many signaling pathways.

Synthesis Analysis

The synthesis of Eggmanone has been documented in various studies, detailing multiple synthetic routes. The most common method involves the following steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors that undergo several chemical transformations.
  2. Reaction Conditions: Key parameters such as temperature, reaction time, and solvent choice are optimized to maximize yield and purity.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate Eggmanone from by-products.

For detailed synthetic pathways, refer to supplemental materials in research articles that provide step-by-step protocols and reaction schemes .

Molecular Structure Analysis

Eggmanone's molecular structure can be represented by its chemical formula, C₁₃H₁₁N₃O. It features a thienopyrimidinone core that contributes to its biological activity.

  • Molecular Weight: Approximately 227.25 g/mol.
  • Structural Features: The compound includes a fused ring system that enhances its ability to interact with biological targets.
  • Spectroscopic Data: Characterization methods such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized to confirm its structure and purity .
Chemical Reactions Analysis

Eggmanone primarily participates in reactions involving enzyme inhibition:

  1. Phosphodiesterase Inhibition: It exhibits a competitive inhibition mechanism against phosphodiesterase IV isoforms, leading to increased levels of cAMP within cells.
  2. Biological Activity: The compound's inhibition of phosphodiesterase IV results in downstream effects on signaling pathways, particularly affecting the Hedgehog signaling cascade.

The inhibition kinetics have been characterized using various assays, revealing an IC50 value of approximately 72 nM for PDE4D3 .

Mechanism of Action

Eggmanone's mechanism of action involves:

  1. Targeting Phosphodiesterase IV: By inhibiting this enzyme, Eggmanone prevents the breakdown of cAMP, leading to elevated cAMP levels in specific cellular compartments.
  2. Impact on Protein Kinase A: The increase in cAMP activates protein kinase A (PKA), which then modulates various downstream signaling events, including the inhibition of Gli transcription factors that are essential for Hedgehog signaling .
  3. Cellular Effects: In zebrafish models, Eggmanone treatment resulted in phenotypic changes associated with disrupted Hedgehog signaling, such as smaller eye size and defects in craniofacial development .
Physical and Chemical Properties Analysis

Eggmanone exhibits several notable physical and chemical properties:

  • Solubility: It is cell-permeable and soluble in organic solvents, which facilitates its use in biological assays.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for in vivo applications.
  • Melting Point: Specific melting point data may vary but is generally consistent with similar thienopyrimidinones.

These properties contribute to its effectiveness as a research tool and potential therapeutic agent .

Applications

Eggmanone has diverse applications in scientific research:

  1. Cancer Research: Due to its role in modulating Hedgehog signaling, it is studied for potential therapeutic applications in cancers where this pathway is aberrantly activated.
  2. Chemical Biology: It serves as a valuable tool compound for studying phosphodiesterase activity and cAMP signaling dynamics.
  3. Drug Development: Ongoing research explores its use in creating targeted delivery systems, such as nanoparticle formulations aimed at enhancing therapeutic efficacy against specific diseases .
Introduction to Hedgehog Signaling Pathway and Therapeutic Targeting

Role of Hedgehog (Hh) Signaling in Embryogenesis and Oncogenesis

The Hedgehog (Hh) signaling pathway represents an evolutionarily conserved system that plays fundamental roles in embryonic development, tissue patterning, and adult tissue homeostasis. This pathway operates through three primary ligands in mammals: Sonic Hedgehog (SHH), Indian Hedgehog (IHH), and Desert Hedgehog (DHH), each exhibiting unique spatiotemporal expression patterns and functions during embryogenesis. SHH governs neural tube formation and limb development, IHH regulates chondrocyte differentiation, while DHH is essential for spermatogenesis and nerve sheath formation [1] [7]. In the canonical signaling cascade, Hh ligand binding to the Patched (PTCH) receptor relieves its inhibition of Smoothened (SMO), triggering SMO accumulation in primary cilia. This activation leads to the nuclear translocation of GLI transcription factors (GLI1, GLI2, GLI3) that regulate expression of target genes controlling cell proliferation, differentiation, and survival [1] [5].

In oncogenesis, aberrant Hh signaling manifests through three primary mechanisms: ligand-independent mutation-driven activation (observed in basal cell carcinoma and medulloblastoma with PTCH mutations), ligand-dependent autocrine/juxtacrine signaling (where tumor cells produce ligands activating their own or adjacent cells' pathways), and ligand-dependent paracrine signaling (where tumor-secreted ligands activate stromal Hh signaling that reciprocally promotes tumor progression) [1]. Notably, Hh pathway activation contributes substantially to cancer stem cell (CSC) maintenance across diverse malignancies including glioblastoma, pancreatic adenocarcinoma, multiple myeloma, and chronic myeloid leukemia. CSCs exhibit self-renewal capacity, differentiation potential, and enhanced resistance to conventional therapies, positioning them as critical mediators of tumor recurrence and therapeutic failure [1] [6].

Table 1: Key Components of the Hedgehog Signaling Pathway

ComponentRole in PathwayExpression/Function in Cancer
SHH, IHH, DHHLigands binding PTCH receptorOverexpressed in various solid tumors; autocrine/paracrine activation
PTCHTransmembrane receptor inhibiting SMOLoss-of-function mutations in BCC and medulloblastoma
SMOG-protein coupled receptor-like transducerGain-of-function mutations in BCC; amplification in resistant cancers
SUFUCytoplasmic GLI inhibitorLoss-of-function mutations in medulloblastoma
GLI1/2Transcriptional activatorsOverexpressed/activated in >30% human cancers; regulate CSC markers
GLI3Primarily transcriptional repressorReduced processing in some malignancies

Table 2: Hedgehog Signaling Activation Models in Cancer

Activation ModelMechanismRepresentative Cancers
Ligand-Independent (Mutation-Driven)PTCH loss-of-function or SMO gain-of-function mutationsBasal cell carcinoma, medulloblastoma
Ligand-Dependent Autocrine/JuxtacrineTumor cells produce and respond to Hh ligandsLung, esophageal, pancreatic, prostate, breast cancers
Ligand-Dependent ParacrineTumor-derived ligands activate stromal Hh signaling; stromal factors promote tumor progressionPancreatic adenocarcinoma, ovarian cancer, gastrointestinal cancers

Limitations of Smoothened (Smo)-Targeted Therapies in Hh-Dependent Cancers

SMO inhibitors represented a breakthrough in targeting Hh-dependent cancers, particularly for malignancies driven by mutation-activated pathway signaling. Vismodegib (GDC-0449) and sonidegib (LDE-225) gained FDA approval for advanced basal cell carcinoma based on phase II trials demonstrating response rates of 30-43% [1] [5]. These agents function by binding SMO and preventing its activation and ciliary translocation, thereby blocking downstream GLI activation. Additional SMO-targeted agents including IPI-926 (saridegib), BMS-833923, PF-04449913 (glasdegib), and LY2940680 (taladegib) underwent clinical evaluation across various malignancies [1].

Despite initial enthusiasm, significant limitations emerged regarding SMO inhibitors' therapeutic utility. Crucially, their efficacy proved largely restricted to cancers driven by mutation-activated Hh signaling (e.g., BCC and medulloblastoma), with minimal clinical activity observed in ligand-dependent solid tumors such as pancreatic, lung, prostate, and ovarian carcinomas [1] [5] [6]. Furthermore, acquired resistance developed rapidly in responding patients, with approximately 20% of BCC patients exhibiting tumor regrowth within 56 weeks of continuous vismodegib treatment. Resistance mechanisms include acquired SMO mutations (e.g., D473H mutation altering drug-binding pocket conformation), GLI2 amplification bypassing SMO blockade, and compensatory upregulation of synergistic pathways such as PI3K/AKT signaling [1] [5].

The therapeutic ceiling imposed by SMO inhibitors stems fundamentally from their inability to address non-canonical GLI activation. Multiple oncogenic pathways—including PI3K/AKT, MAPK/ERK, TGFβ, and NF-κB—converge on GLI transcription factors independently of SMO. Consequently, tumors can maintain GLI activity despite SMO inhibition through these alternative routes. Additionally, SMO inhibitors exhibit limited efficacy against cancer stem cells, which critically depend on sustained GLI activity for self-renewal and survival [3] [5] [6].

Table 3: Clinically Evaluated SMO Inhibitors and Their Limitations

Compound (Code)Development StatusKey Limitations in Clinical Application
Vismodegib (GDC-0449)FDA-approved for BCCAcquired resistance (SMO mutations, GLI2 amplification); limited efficacy in ligand-dependent tumors
Sonidegib (LDE-225)FDA-approved for BCCSimilar resistance profile to vismodegib; musculoskeletal adverse events
IPI-926 (Saridegib)Phase II terminatedTerminated for pancreatic cancer due to poor clinical benefit and safety concerns
BMS-833923Phase I/II completedLimited single-agent activity in solid tumors beyond BCC
Glasdegib (PF-04449913)Approved for AMLModest efficacy requiring combination approaches
Taladegib (LY2940680)Phase IILimited efficacy in ovarian cancer trials

Rationale for Downstream Modulation of Hh Signaling and Eggmanone's Mechanism

The limitations of SMO-targeted approaches underscore the compelling rationale for developing inhibitors targeting Hh signaling downstream of SMO, particularly at the level of GLI transcription factors. GLI proteins represent the ultimate convergence point for both canonical and non-canonical Hh pathway activation, regulating transcription of genes governing cell proliferation (CCND1, MYC), apoptosis evasion (BCL2), epithelial-mesenchymal transition (SNAIL), angiogenesis (VEGF), and stemness maintenance (NANOG, SOX2) [1] [5]. Direct GLI inhibition therefore offers the potential to overcome resistance mechanisms associated with upstream SMO inhibition and address non-canonical pathway activation.

Eggmanone (molecular formula: C₂₀H₂₀N₂O₂S₃; molecular weight: 416.6 g/mol) emerges as a novel chemical probe identified through an in vivo chemical genetic screen using zebrafish embryogenesis [2] [8]. Unlike SMO antagonists, eggmanone exerts its effects through selective antagonism of phosphodiesterase 4 (PDE4), primarily targeting the PDE4D isoform. This inhibition elevates intracellular cyclic adenosine monophosphate (cAMP) levels, activating protein kinase A (PKA). Activated PKA phosphorylates GLI transcription factors, promoting their proteasomal degradation and preventing nuclear translocation, thereby suppressing transcription of Hh target genes downstream of SMO [2] [4] [8].

Eggmanone's mechanism offers distinct pharmacological advantages. By targeting PDE4, it modulates GLI activity regardless of upstream SMO mutations or non-canonical activation. Preclinical studies demonstrate significant efficacy against chemoresistant prostate cancer models (DU145-TxR and PC3-TxR cells), where PDE4D expression is markedly elevated. Eggmanone treatment reduced proliferation, invasion, and sphere-forming capacity while downregulating CSC markers (NANOG, ABCG2) and sensitizing resistant cells to docetaxel [4]. Importantly, eggmanone effectively inhibited tumor growth in xenograft models without requiring SMO inhibition, validating its downstream mechanism [2] [4] [8].

Compared to other downstream inhibitors (e.g., GANT61 targeting GLI1-DNA binding), eggmanone offers unique advantages through PDE4 modulation. PDE4 inhibition simultaneously elevates cAMP and activates PKA, which regulates multiple signaling nodes beyond Hh, potentially providing broader anticancer effects. Furthermore, the established clinical use of PDE4 inhibitors (e.g., roflumilast for COPD) suggests a potentially favorable pharmacological profile for this class [2] [8].

Table 4: Mechanism and Preclinical Profile of Eggmanone

CharacteristicDetailBiological Significance
Chemical ClassThieno/benzopyrimidinone derivativeProvides structural specificity for PDE4 inhibition
Primary TargetPhosphodiesterase 4 (PDE4D isoform)Key enzyme hydrolyzing cAMP; overexpressed in chemoresistant cancers
Downstream EffectPKA activation → GLI phosphorylation/degradationInhibits terminal effector of Hh pathway; bypasses SMO resistance
In Vitro EfficacyInhibits proliferation, invasion, sphere-formation in chemoresistant prostate cancer cellsTargets cancer stem cell populations; reverses chemoresistance
CSC ImpactDownregulates NANOG, ABCG2; reduces tumorosphere formationDisrupts self-renewal capacity and drug efflux mechanisms
Combination PotentialSynergizes with docetaxel in resistant modelsPotential for clinical combination regimens

Properties

Product Name

Eggmanone

IUPAC Name

3-(2-methylprop-2-enyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Molecular Formula

C20H20N2O2S3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C20H20N2O2S3/c1-12(2)10-22-19(24)17-13-6-3-4-7-15(13)27-18(17)21-20(22)26-11-14(23)16-8-5-9-25-16/h5,8-9H,1,3-4,6-7,10-11H2,2H3

InChI Key

XAKJIQPEGSCYIP-UHFFFAOYSA-N

SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4

Solubility

Soluble in DMSO

Synonyms

Eggmanone; Egm;

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.